- Synthesis of TEMPO radical decorated hollow porous aromatic frameworks for selective oxidation of alcohols, Chemical Communications (Cambridge, 2021, 57(7), 907-910
Cas no 98-03-3 (Thiophene-2-carbaldehyde)
Thiophen-2-carbaldehyd ist eine organische Verbindung mit der Summenformel C₅H₄OS, die als wichtiges Zwischenprodukt in der chemischen Synthese dient. Diese farblose bis gelbliche Flüssigkeit zeichnet sich durch ihre hohe Reaktivität aus, insbesondere in Heterocyclen- und Kondensationsreaktionen. Aufgrund der elektronenziehenden Wirkung des Thiophenrings und der reaktiven Aldehydgruppe eignet sie sich hervorragend für die Herstellung von Pharmazeutika, Agrochemikalien und funktionellen Materialien. Die Verbindung zeigt gute Löslichkeit in gängigen organischen Lösungsmitteln wie Ethanol oder Dichlormethan, was die Handhabung im Labor erleichtert. Ihre Stabilität unter inerten Bedingungen und die präzise definierte Reinheit machen sie zu einem zuverlässigen Baustein für komplexe Synthesen.
Thiophene-2-carbaldehyde structure
Product Name:Thiophene-2-carbaldehyde
CAS-Nr.:98-03-3
MF:C5H4OS
MW:112.149660110474
MDL:MFCD00005429
CID:34931
PubChem ID:7364
Update Time:2025-12-08
Thiophene-2-carbaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Thiophene-2-aldehyde
- 2-Thiophenecarboxaldehyde,Thenaldehyde
- 2-Thiophenecarboxald
- 2-Thiophenecarboxaldehyde (stabilized with HQ)
- 2-Formylthiophene, 2-Thenaldehyde
- THIOPHENE-2-CARBALDEHYDE FOR SYNTHESIS
- Thiophene-2-carboxaldehyde
- 2-Thenaldehyde
- 2-Thiophene Carboxaldehyde
- thiophene-2-carbaldehyde
- 2-Formylthiophene
- 2-Thiophenecarboxaldehyde
- 2-Thiophenealdehyde
- 2-Thienylaldehyde
- 2-Thiophenecarbaldehyde
- 2-Thienylcarboxaldehyde
- 2-Thienaldehyde
- formylthiophene
- alpha-Formylthiophene
- 2-Thiophenaldehyde
- Thenaldehyde
- alpha-Thiophenecarboxaldehyde
- .alpha.-Formylthiophene
- 2-thiophencarboxaldehyde
- 2-thienal
- thiophenecarboxaldehyde
- thiophen-2-carbaldehyde
- 2-thiophene car
- 2-Formylthiofuran
- 2-Thienylcarbaldehyde
- 2-Thiofurancarboxaldehyde
- NSC 2162
- Thiofurfural
- Thiophene-o-carboxaldehyde
- α-Formylthiophene
- α-Thiophenaldehyde
- α-Thiophenecarboxaldehyde
- 2-Thiophenecarboxaldehyde,99%
- Thiophene-2-carbaldehyde
-
- MDL: MFCD00005429
- Inchi: 1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H
- InChI-Schlüssel: CNUDBTRUORMMPA-UHFFFAOYSA-N
- Lächelt: O=CC1=CC=CS1
- BRN: 105819
Berechnete Eigenschaften
- Genaue Masse: 111.99800
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 7
- Anzahl drehbarer Bindungen: 1
- Komplexität: 72.5
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 17.1
- Oberflächenladung: 0
- XLogP3: 1
- Topologische Polaroberfläche: 45.3
Experimentelle Eigenschaften
- Farbe/Form: Blassgelbe Flüssigkeit
- Dichte: 1.2 g/mL at 25 °C(lit.)
- Schmelzpunkt: <10°C
- Siedepunkt: 198 °C(lit.)
75-77 °C/11 mmHg(lit.) - Flammpunkt: Fahrenheit: 170.6° f
Celsius: 77° c - Brechungsindex: n20/D 1.591(lit.)
- Wasserteilungskoeffizient: Unlöslich
- PSA: 45.31000
- LogP: 1.56060
- Sensibilität: Air Sensitive
- FEMA: 2493
- Löslichkeit: Löslich im Ethanol, Benzol, Ether, leicht löslich im Wasser
Thiophene-2-carbaldehyde Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H302,H315,H319,H335
- Warnhinweis: P261,P305+P351+P338
- Transportnummer gefährlicher Stoffe:UN 2810
- WGK Deutschland:3
- Code der Gefahrenkategorie: 22-36/37/38
- Sicherheitshinweise: S36/37/39-S37-S24
- FLUKA MARKE F CODES:9
- RTECS:XM8135000
-
Identifizierung gefährlicher Stoffe:
- TSCA:Yes
- Lagerzustand:0-10°C
- Risikophrasen:R22; R43
Thiophene-2-carbaldehyde Zolldaten
- HS-CODE:29349990
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
Thiophene-2-carbaldehyde Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 003419-5g |
2-Thiophenecarboxaldehyde |
98-03-3 | 98% | 5g |
£15.00 | 2022-02-28 | |
| Fluorochem | 003419-25g |
2-Thiophenecarboxaldehyde |
98-03-3 | 98% | 25g |
£45.00 | 2022-02-28 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H85275-25g |
Thiophene-2-carbaldehyde |
98-03-3 | 98% | 25g |
¥48 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H85275-100g |
Thiophene-2-carbaldehyde |
98-03-3 | 98% | 100g |
¥76 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H85275-500g |
Thiophene-2-carbaldehyde |
98-03-3 | 98% | 500g |
¥272 | 2023-09-19 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0671619451- 5g |
Thiophene-2-carbaldehyde |
98-03-3 | 98%(HPLC) | 5g |
¥ 52.9 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0671619443- 25g |
Thiophene-2-carbaldehyde |
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¥ 96.5 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0671619435- 100g |
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98-03-3 | 98%(HPLC) | 100g |
¥ 200.0 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0671619423- 500g |
Thiophene-2-carbaldehyde |
98-03-3 | 98%(HPLC) | 500g |
¥ 917.6 | 2021-05-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T107122-25ml |
Thiophene-2-carbaldehyde |
98-03-3 | 98% | 25ml |
¥33.90 | 2023-09-01 |
Thiophene-2-carbaldehyde Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: tert-Butyl nitrite Catalysts: 2579169-90-5 Solvents: (Trifluoromethyl)benzene ; 5 h, 80 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: 1H-Imidazolium, 3,3′-[1,3-phenylenebis(methylene)]bis[1-ethenyl-, bromide (1:2),… (ion-exchanged, pyrolyzed) Solvents: Dimethyl sulfoxide ; rt → 120 °C; 12 h, 120 °C
Referenz
- N-Doped carbon encapsulated molybdenum carbide as an efficient catalyst for oxidant-free dehydrogenation of alcohols, Journal of Materials Chemistry A: Materials for Energy and Sustainability (2017, 2017, 5(33), 17580-17588
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Quinone , Oxygen Catalysts: Sodium iodide Solvents: Acetonitrile , Water ; 48 h, 100 °C
Referenz
- Facile deprotection of dithioacetals by using a novel 1,4-benzoquinone/cat. NaI system, Tetrahedron (2013, 2013, 69(44), 9192-9199
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Platinum (carbon-supported) Solvents: 1,4-Dioxane , Water ; 3 h, 20 bar, 100 °C
Referenz
- Oxidation of primary alcohols with air on carbon-supported platinum catalysts for the synthesis of aldehydes or acids, Catalysis Today (2007, 2007, , 1-2
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: 1,10-Phenanthroline , Cuprous chloride Solvents: Toluene
1.2 Reagents: Potassium carbonate , 1,2-Diethyl 1,2-hydrazinedicarboxylate , Oxygen
1.2 Reagents: Potassium carbonate , 1,2-Diethyl 1,2-hydrazinedicarboxylate , Oxygen
Referenz
- Efficient, Ecologically Benign, Aerobic Oxidation of Alcohols, Journal of Organic Chemistry (1999, 1999, 64(7), 2433-2439
Herstellungsverfahren 6
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Ruthenium dioxide , Graphene Solvents: Toluene ; 1 atm, rt → 100 °C; 8 h, 100 °C
Referenz
- High-throughput production of heterogeneous RuO2/graphene catalyst in a hydrodynamic reactor for selective alcohol oxidation, Catalysts (2019, 2019, 9(1), 1-25
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium hypochlorite Catalysts: (SP-5-13)-Chloro[3,4,8,9-tetrahydro-3,3,6,9,9-pentamethyl-1H-1,4,6,8,11-benzopen… Solvents: Acetonitrile , Water ; 5 h, pH 7, rt
Referenz
- Catalytic oxidation of alcohols using Fe-bTAML and NaClO: Comparing the reactivity of Fe(V)O and Fe(IV)O intermediates, Inorganica Chimica Acta (2019, 2019, , 476-482
Herstellungsverfahren 9
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: Cuprous iodide , N-(1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)[2,2′-bipyridine]-5-carboxamide Solvents: Acetonitrile ; 2 min, rt
1.2 Catalysts: 1-Methylimidazole ; 2 min, rt
1.3 Reagents: Oxygen ; 4 h, 25 °C
1.2 Catalysts: 1-Methylimidazole ; 2 min, rt
1.3 Reagents: Oxygen ; 4 h, 25 °C
Referenz
- Bioinspired aerobic oxidation of alcohols with a bifunctional ligand based on bipyridine and TEMPO, RSC Advances (2016, 2016, 6(41), 35008-35013
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium perchlorate Catalysts: 4-[(2-Aminobenzoyl)oxy]-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Acetone , Water
1.2 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium perchlorate Solvents: Acetonitrile , Water ; 7 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium perchlorate Solvents: Acetonitrile , Water ; 7 h, rt
Referenz
- Efficient Electrooxidation of Alcohols Using TEMPO-Modified Polyaniline Electrode Prepared by Electrochemical Polymerization, Journal of the Electrochemical Society (2016, 2016, 163(5),
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Alumina , Ruthenium hydroxide Solvents: Toluene ; 30 min, rt; rt → 80 °C; 1 h, 11 bar, 80 °C
Referenz
- Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 Catalyst, Organic Process Research & Development (2014, 2014, 18(11), 1503-1508
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: tert-Butyl nitrite , Oxygen Catalysts: Bis[1,3-dihydro-1,1,3,3-tetramethyl-4-(4-pyridinyl-κN)-7-(4-pyridinyl)-2H-isoind… Solvents: 1,1,2,2-Tetrachloroethane-d2 ; 24 h, 80 °C
Referenz
- A Crystalline Porous Coordination Polymer Decorated with Nitroxyl Radicals Catalyzes Aerobic Oxidation of Alcohols, Journal of the American Chemical Society (2014, 2014, 136(21), 7543-7546
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Osmium Solvents: Toluene ; 80 °C
Referenz
- Osmium(0) nanoclusters stabilized by zeolite framework; highly active catalyst in the aerobic oxidation of alcohols under mild conditions, Dalton Transactions (2010, 2010, 39(32), 7521-7527
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Water , 1-Butyl-3-methylimidazolium tetrafluoroborate ; 3 - 5 h, rt
Referenz
- Mild and efficient conversion of aldehydes to gem-diacetates using 2nd generation ionic liquids, Catalysis Communications (2008, 2008, 9(5), 590-593
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Catalysts: Bromo[1,1′-thiobis[methane]]copper , 4,4′-Bis[[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]methyl]-2,… Solvents: Acetonitrile ; 0.5 h, rt
1.2 Reagents: Tempo , Oxygen Solvents: Chlorobenzene ; 8 h, 90 °C; 90 °C → 0 °C
1.2 Reagents: Tempo , Oxygen Solvents: Chlorobenzene ; 8 h, 90 °C; 90 °C → 0 °C
Referenz
- Efficient, recoverable, copper-catalyzed aerobic oxidation of alcohols under FBS and thermomorphic mode, Tetrahedron Letters (2007, 2007, 48(50), 8823-8828
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Ruthenium oxide (mixed oxide, copper-iron-ruthenium-manganese) Solvents: Toluene ; 40 min, 60 °C
Referenz
- Aerobic liquid-phase oxidation of alcohols with solid mixed oxide catalyst under mild condition, Youji Huaxue (2006, 2006, 26(4), 491-496
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , Tempo , Copper (nitrogen-doped carbon-incarcerated copper nanoparticle) Solvents: Acetonitrile ; 20 h, 1 bar, 60 °C
Referenz
- Aerobic oxidation of alcohols enabled by nitrogen-doped copper nanoparticle catalysts, Catalysis Science & Technology (2022, 2022, 12(4), 1043-1048
Herstellungsverfahren 19
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , Tempo , Copper(6+), hexakis[μ3-[N1,N3-bis[(1H-imidazol-5-yl-κN1:κN3)methylene]-1,3-propa… Solvents: Acetonitrile ; 2 h, rt
Referenz
- Self-assembly of a Mixed Valence Copper Triangular Prism and Transformation to Cage Triggered by an External Stimulus, Inorganic Chemistry (2020, 2020, 59(23), 17374-17378
Herstellungsverfahren 21
Reaktionsbedingungen
1.1 Reagents: 1-Methylimidazole , Oxygen Catalysts: Tempo , 2445364-42-9 Solvents: Acetonitrile ; 2 h, rt
Referenz
- Self-assembly of mixed-valence and heterometallic metallocycles: Efficient catalysts for the oxidation of alcohols to aldehydes in ambient air, Dalton Transactions (2020, 2020, 49(22), 7304-7308
Herstellungsverfahren 22
Herstellungsverfahren 23
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , 9-Azabicyclo[3.3.1]non-9-yloxy , Copper, bromo(4′-methoxy[2,2′-bipyridin]-4-ol-κN1,κN1′)- (supported on TentaGel resin) Solvents: Acetonitrile ; 10 min, rt
Referenz
- Bipyridine copper functionalized polymer resins as support materials for the aerobic oxidation of alcohols, Polymer International (2017, 2017, 66(3), 428-435
Herstellungsverfahren 24
Reaktionsbedingungen
1.1 Reagents: Nickel , Phosphinic acid, compd. with N,N-diethylethanamine (1:1) Solvents: Ethanol , Tetrahydrofuran
Referenz
- A new hydrogen source. 3. Chemoselective reduction with triethylammonium hypophosphite hydrate/Raney nickel and tris(triphenylphosphine)ruthenium dichloride reagents, Journal of Organic Chemistry (1989, 1989, 54(4), 949-53
Herstellungsverfahren 25
Reaktionsbedingungen
1.1 Reagents: 1-Methylimidazole , Tempo Catalysts: Copper bromide (CuBr) , 4-Fluoro-N-(2-furanylmethylene)benzenamine Solvents: Acetonitrile ; 2 h, 25 °C
Referenz
- Catalytic behavior of the Cu(I)/L/TEMPO system for aerobic oxidation of alcohols - a kinetic and predictive model, RSC Advances (2022, 2022, 12(13), 7864-7871
Herstellungsverfahren 26
Reaktionsbedingungen
1.1 Catalysts: 1-Methylimidazole , Copper oxide (Cu2O) , Iron oxide (Fe3O4) , Tempo Solvents: Acetonitrile ; 18 h, 25 °C
Referenz
- Magnetic core-shell Fe3O4@Cu2O and Fe3O4@Cu2O-Cu materials as catalysts for aerobic oxidation of benzylic alcohols assisted by TEMPO and N-methylimidazole, RSC Advances (2020, 2020, 10(44), 26142-26150
Herstellungsverfahren 27
Herstellungsverfahren 28
Herstellungsverfahren 29
Reaktionsbedingungen
1.1 Catalysts: 2,2′-Bipyridine , Tempo , Ferric nitrate Solvents: Acetic acid ; 5 min, 25 °C
1.2 Reagents: Oxygen ; 0.5 h, 1 atm, 80 °C
1.2 Reagents: Oxygen ; 0.5 h, 1 atm, 80 °C
Referenz
- Iron-Catalysed Selective Aerobic Oxidation of Alcohols to Carbonyl and Carboxylic Compounds, ChemPlusChem (2016, 2016, 81(11), 1160-1165
Herstellungsverfahren 30
Reaktionsbedingungen
1.1 Reagents: Acetic acid , tert-Butyl nitrite , Oxygen Catalysts: Tempone Solvents: Toluene ; 1 h, 1 atm, 50 °C
Referenz
- Synergistic catalysis within TEMPO-functionalized periodic mesoporous organosilica with bridge imidazolium groups in the aerobic oxidation of alcohols, RSC Advances (2016, 2016, 6(68), 63717-63723
Herstellungsverfahren 31
Reaktionsbedingungen
1.1 Catalysts: Tempo , Sulfuric acid , Iron chloride (FeCl3) , Sodium bromate Solvents: Dichloromethane , Water ; 3 h, rt
Referenz
- Catalyzed oxidation of alcohols by 2,2,6,6-tetramethyl-1-iperidinyloxy with sodium bromate and ferric chloride as accelerators, Yingyong Huaxue (2015, 2015, 32(6), 666-670
Herstellungsverfahren 32
Reaktionsbedingungen
1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(trimethylammonio)propoxy]phenyl]-, 4-methylben… Catalysts: Tempo Solvents: Dichloromethane ; 6 h, rt
Referenz
- Various oxidative reactions with novel ion-supported (diacetoxyiodo)benzenes, Tetrahedron (2013, 2013, 69(14), 2961-2970
Herstellungsverfahren 33
Reaktionsbedingungen
1.1 Reagents: Dodecane , Oxygen Catalysts: Palladium Solvents: p-Xylene ; 10 h, 1 atm, 110 °C
Referenz
- Highly dispersed palladium nanoparticles on mesocellular foam. An efficient and recyclable heterogeneous catalyst for alcohol oxidation, Chemistry - A European Journal (2012, 2012, 18(39), 12202-12206
Herstellungsverfahren 34
Reaktionsbedingungen
1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(1-methylpyrrolidinio)propyl]phenyl]-, 4-methyl… Catalysts: Tempo Solvents: Dichloromethane ; 2 h, rt
Referenz
- TEMPO-mediated oxidation of alcohols with ion-supported (diacetoxy iodo)benzenes, Synlett (2012, 2012, 23(8), 1250-1256
Herstellungsverfahren 35
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Ruthenium , Nickel dihydroxide Solvents: Toluene ; 0.25 h, 363 K
Referenz
- Ruthenium-functionalized nickel hydroxide catalyst for highly efficient alcohol oxidations in the presence of molecular oxygen, Chemical Communications (Cambridge, 2009, , 1912-1914
Herstellungsverfahren 36
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Palladium Solvents: Trifluorotoluene ; 24 h, 1 atm, 90 °C
Referenz
- Hydroxyapatite-Supported Palladium Nanoclusters: A Highly Active Heterogeneous Catalyst for Selective Oxidation of Alcohols by Use of Molecular Oxygen, Journal of the American Chemical Society (2004, 2004, 126(34), 10657-10666
Thiophene-2-carbaldehyde Raw materials
- Thiophen-2-ylmethanol
- 1,3-Dithiane, 2-(2-thienyl)-
- Thiophene-2-carbonitrile
- (acetyloxy)(thiophen-2-yl)methyl acetate
Thiophene-2-carbaldehyde Preparation Products
Thiophene-2-carbaldehyde Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:98-03-3)2-Thiophenecarboxaldehyde
Bestellnummer:LE7372;LE1532;LE2307003
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 11:57
Preis ($):discuss personally
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Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:98-03-3)2-Thiophenecarboxaldehyde
Bestellnummer:sfd5909
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:34
Preis ($):discuss personally
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Amadis Chemical Company Limited
Gold Mitglied
(CAS:98-03-3)Thiophene-2-carbaldehyde
Bestellnummer:A845794
Bestandsstatus:in Stock
Menge:1kg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:07
Preis ($):209.0
Email:sales@amadischem.com
Thiophene-2-carbaldehyde Verwandte Literatur
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
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Suzhou Senfeida Chemical Co., Ltd
(CAS:98-03-3)2-Thiophenecarboxaldehyde
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